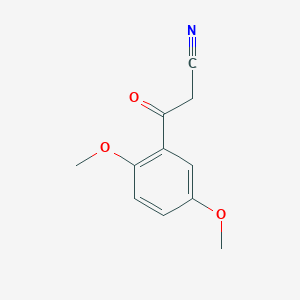

2,5-Dimethoxybenzoylacetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,5-Dimethoxybenzoylacetonitrile is a chemical compound with the molecular formula C11H11NO3 . It is used for research purposes and is not intended for human or veterinary use.

Synthesis Analysis

The synthesis of 2,5-Dimethoxybenzoylacetonitrile can be achieved from Methyl 2,5-Dimethoxybenzoate and Acetonitrile . A detailed analysis of the synthesis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines has been discussed in a review .Molecular Structure Analysis

The molecular structure of 2,5-Dimethoxybenzoylacetonitrile consists of 11 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Wissenschaftliche Forschungsanwendungen

1. Role in Synthesis of Isoxazole Derivatives

2,5-Dimethoxybenzoylacetonitrile is utilized in the synthesis of isoxazole derivatives. It is derived from α-bromoacetoveratrone and potassium cyanide, showcasing its importance in organic synthesis processes. The compound displays interesting structural features like intramolecular weak hydrogen bonds, which are relevant for its reactivity and applications in chemical synthesis (Sánchez-Viesca, Berros, & Gómez, 2012).

2. Photodegradation Studies

Research on dimethoxy curcuminoids, closely related to 2,5-Dimethoxybenzoylacetonitrile, revealed that their photodegradation in acetonitrile solution depends on the position of the methoxy group on the phenyl ring. This insight is vital for understanding the stability and decomposition pathways of related compounds, which can influence their handling and storage in various research settings (Galer & Šket, 2015).

3. Photoreactions in Photoremovable Protecting Groups

In studies focused on photoremovable protecting groups, 3',5'-dimethoxybenzoin, a compound structurally similar to 2,5-Dimethoxybenzoylacetonitrile, was used. Its primary photoreactions were explored, providing insights into the release mechanisms of protecting groups in polar media. Such research has implications for controlled release in chemical and biological applications (Boudebous et al., 2007).

4. Antifungal Applications

Research has indicated the antifungal potential of 2,5-dimethoxybenzoic acid, a derivative of 2,5-Dimethoxybenzoylacetonitrile, particularly against postharvest decay pathogens of fruits like strawberries. This showcases its potential application in agricultural and food preservation research (Lattanzio et al., 1996).

5. Redox Chemistry in Wood Degradation

In the context of wood degradation, 2,5-dimethoxybenzoquinone (2,5-DMBQ), closely related to 2,5-Dimethoxybenzoylacetonitrile, plays a critical role in the redox cycle, especially in the regeneration of Fe2+ and H2O2 in brown rot fungal decay. This reveals its importance in understanding and potentially controlling biodegradation processes (Varela & Tien, 2003).

Wirkmechanismus

Target of Action

The primary target of 2,5-Dimethoxybenzoylacetonitrile is the 5-HT2A receptor . This receptor is a subtype of the 5-HT2 receptor which belongs to the serotonin receptor family. Serotonin receptors regulate various biological and neurological processes such as aggression, anxiety, appetite, cognition, learning, memory, mood, nausea, sleep, and thermoregulation .

Mode of Action

2,5-Dimethoxybenzoylacetonitrile acts as a selective agonist for the 5-HT2A receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, 2,5-Dimethoxybenzoylacetonitrile binds to the 5-HT2A receptor, activating it. This activation leads to a series of events and changes within the cell .

Biochemical Pathways

The activation of the 5-HT2A receptor by 2,5-Dimethoxybenzoylacetonitrile can affect various biochemical pathways. Generally, the activation of serotonin receptors can influence pathways related to mood regulation, sleep, and other neurological processes .

Pharmacokinetics

The metabolism and excretion of this compound are areas for future research .

Result of Action

The molecular and cellular effects of 2,5-Dimethoxybenzoylacetonitrile’s action are primarily related to its activation of the 5-HT2A receptor. This can lead to a variety of responses depending on the specific cell and tissue types, including changes in cell signaling and potentially influencing neurological processes .

Eigenschaften

IUPAC Name |

3-(2,5-dimethoxyphenyl)-3-oxopropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-8-3-4-11(15-2)9(7-8)10(13)5-6-12/h3-4,7H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMSZWIOGJISPEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethoxybenzoylacetonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(3-Chlorobenzyl)piperidin-4-yl]methylamine](/img/structure/B1325126.png)

![{[1-(4-Methylbenzyl)pyrrolidin-3-yl]methyl}amine](/img/structure/B1325131.png)

![1-[1-(3-Methylphenyl)-3-pyrrolidinyl]methanamine](/img/structure/B1325132.png)

![7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B1325153.png)

![[1-({[(4-Fluorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B1325155.png)

![N-{[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-D-leucine](/img/structure/B1325161.png)

![3-[(3,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1325178.png)